Cas no 882303-63-1 (2-THIOPHENECARBOXALDEHYDE, 5,5'-(2,1,3-BENZOTHIADIAZOLE-4,7-DIYL)BIS-)

2-티오펜카복살데하이드, 5,5'-(2,1,3-벤조티아디아졸-4,7-디일)비스-는 고효율의 유기 반응 중간체로, 특히 전자 공여체 및 수용체 특성을 동시에 갖춘 복합 구조를 가지고 있습니다. 이 화합물은 벤조티아디아졸 코어와 티오펜 카복살데하이드 기능기가 결합되어 있어, 유기 전자 소재 및 광전자 소자 개발에 중요한 역할을 합니다. 높은 열안정성과 우수한 전하 이동 특성을 보이며, OLED, 유기 태양전지, 센서 등 다양한 응용 분야에서 활용 가능합니다. 또한, 정밀한 분자 설계가 가능하여 특정 성능을 최적화할 수 있는 장점이 있습니다.
2-THIOPHENECARBOXALDEHYDE, 5,5'-(2,1,3-BENZOTHIADIAZOLE-4,7-DIYL)BIS- structure
882303-63-1 structure
Product Name:2-THIOPHENECARBOXALDEHYDE, 5,5'-(2,1,3-BENZOTHIADIAZOLE-4,7-DIYL)BIS-
CAS 번호:882303-63-1
MF:C16H8N2O2S3
메가와트:356.441919326782
CID:4457990
PubChem ID:86234384
Update Time:2025-07-23

2-THIOPHENECARBOXALDEHYDE, 5,5'-(2,1,3-BENZOTHIADIAZOLE-4,7-DIYL)BIS- 화학적 및 물리적 성질

이름 및 식별자

    • 2-THIOPHENECARBOXALDEHYDE, 5,5'-(2,1,3-BENZOTHIADIAZOLE-4,7-DIYL)BIS-
    • 5,5'-(2,1,3-Benzothiadiazole-4,7-diyl)di(2-thiophenecarbaldehyde)
    • 5,5'-(2,1,3-benzothiadiazole-4,7-diyl)bis-(2-thiophenecarboxaldehyde)
    • 5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(thiophene-2-carbaldehyde)
    • 5,5′-(2,1,3-Benzothiadiazole-4,7-diyl)bis[2-thiophenecarboxaldehyde] (ACI)
    • BS-47700
    • 5-[7-(5-formylthiophen-2-yl)-2,1,3-benzothiadiazol-4-yl]thiophene-2-carbaldehyde
    • 882303-63-1
    • 5-[4-(5-formylthiophen-2-yl)-2,1,3-benzothiadiazol-7-yl]thiophene-2-carbaldehyde
    • F72827
    • SCHEMBL16532879
    • 인치: 1S/C16H8N2O2S3/c19-7-9-1-5-13(21-9)11-3-4-12(16-15(11)17-23-18-16)14-6-2-10(8-20)22-14/h1-8H
    • InChIKey: MYFMYUMBJOVSJX-UHFFFAOYSA-N
    • 미소: O=CC1=CC=C(C2C3C(=NSN=3)C(C3=CC=C(C=O)S3)=CC=2)S1

계산된 속성

  • 정밀분자량: 355.97479102g/mol
  • 동위원소 질량: 355.97479102g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 7
  • 중원자 수량: 23
  • 회전 가능한 화학 키 수량: 4
  • 복잡도: 427
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 4.1
  • 토폴로지 분자 극성 표면적: 145Ų

2-THIOPHENECARBOXALDEHYDE, 5,5'-(2,1,3-BENZOTHIADIAZOLE-4,7-DIYL)BIS- 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
eNovation Chemicals LLC
Y1246749-1g
5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(thiophene-2-carbaldehyde)
882303-63-1 97%
1g
$180 2024-06-05
eNovation Chemicals LLC
Y1246749-5g
5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(thiophene-2-carbaldehyde)
882303-63-1 97%
5g
$565 2024-06-05
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R107694-100mg
2-THIOPHENECARBOXALDEHYDE, 5,5'-(2,1,3-BENZOTHIADIAZOLE-4,7-DIYL)BIS-
882303-63-1 97%
100mg
¥573 2023-09-07
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R107694-5g
2-THIOPHENECARBOXALDEHYDE, 5,5'-(2,1,3-BENZOTHIADIAZOLE-4,7-DIYL)BIS-
882303-63-1 97%
5g
¥7661 2023-09-07
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R107694-250mg
2-THIOPHENECARBOXALDEHYDE, 5,5'-(2,1,3-BENZOTHIADIAZOLE-4,7-DIYL)BIS-
882303-63-1 97%
250mg
¥846 2023-09-07
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R107694-1g
2-THIOPHENECARBOXALDEHYDE, 5,5'-(2,1,3-BENZOTHIADIAZOLE-4,7-DIYL)BIS-
882303-63-1 97%
1g
¥2128 2023-09-07
eNovation Chemicals LLC
Y1246749-1g
5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(thiophene-2-carbaldehyde)
882303-63-1 97%
1g
$195 2025-02-24
eNovation Chemicals LLC
Y1246749-5g
5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(thiophene-2-carbaldehyde)
882303-63-1 97%
5g
$555 2025-02-24
Ambeed
A1489846-100mg
5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(thiophene-2-carbaldehyde)
882303-63-1 97%
100mg
$45.0 2025-04-16
Ambeed
A1489846-250mg
5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(thiophene-2-carbaldehyde)
882303-63-1 97%
250mg
$72.0 2025-04-16

2-THIOPHENECARBOXALDEHYDE, 5,5'-(2,1,3-BENZOTHIADIAZOLE-4,7-DIYL)BIS- 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Pivalic acid ,  Potassium carbonate Catalysts: Palladium diacetate ,  Phosphine, bis(1,1-dimethylethyl)methyl-, tetrafluoroborate(1-) (1:1) Solvents: Toluene ;  5.5 h, reflux
참조
Dissymmetrization of Benzothiadiazole by Direct C-H Arylation: A Way to Symmetrical and Unsymmetrical Elongated π-Conjugated Molecules
Dall'Agnese, Chunxiang ; et al, European Journal of Organic Chemistry, 2017, 2017(46), 6872-6877

합성 방법 2

반응 조건
1.1 Reagents: Sodium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Ethanol ,  Toluene ,  Water ;  18 h, 50 °C
참조
High Charge Carrier Mobility, Low Band Gap Donor-Acceptor Benzothiadiazole-oligothiophene Based Polymeric Semiconductors
Fu, Boyi; et al, Chemistry of Materials, 2012, 24(21), 4123-4133

합성 방법 3

반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate Solvents: Dimethylacetamide ;  72 h, 105 °C
참조
Dissymmetrization of Benzothiadiazole by Direct C-H Arylation: A Way to Symmetrical and Unsymmetrical Elongated π-Conjugated Molecules
Dall'Agnese, Chunxiang ; et al, European Journal of Organic Chemistry, 2017, 2017(46), 6872-6877

합성 방법 4

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Toluene ,  Water ;  10 min, rt
1.2 Catalysts: Tetrakis(triphenylphosphine)palladium ;  24 h, 80 °C
참조
Synthesis of benzothiadiazole-based molecules via direct arylation: an eco-friendly way of obtaining small semi-conducting organic molecules
Chen, Chunxiang; et al, New Journal of Chemistry, 2016, 40(9), 7326-7337

합성 방법 5

반응 조건
1.1 Reagents: Pivalic acid ,  Potassium carbonate Catalysts: Palladium diacetate ,  Phosphine, bis(1,1-dimethylethyl)methyl-, tetrafluoroborate(1-) (1:1) Solvents: Toluene ;  5.5 h, 120 °C
참조
Synthesis of benzothiadiazole-based molecules via direct arylation: an eco-friendly way of obtaining small semi-conducting organic molecules
Chen, Chunxiang; et al, New Journal of Chemistry, 2016, 40(9), 7326-7337

합성 방법 6

반응 조건
1.1 Reagents: Sodium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Ethanol ,  Benzene
참조
Highly dichroic benzo-2,1,3-thiadiazole dyes containing five linearly π-conjugated aromatic residues, with fluorescent emission ranging from green to red, in a liquid crystal guest-host system
Zhang, Xuelong; et al, Journal of Materials Chemistry, 2006, 16(8), 736-740

합성 방법 7

반응 조건
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ,  Toluene ,  Water ;  rt; 4 h, 50 °C
참조
Molecular engineering and synthesis of novel metal-free organic sensitizers with D-π-A-π-A architecture for DSSC applications: The effect of the anchoring group
Elmorsy, Mohamed R. ; et al, Dyes and Pigments, 2018, 158, 121-130

2-THIOPHENECARBOXALDEHYDE, 5,5'-(2,1,3-BENZOTHIADIAZOLE-4,7-DIYL)BIS- Raw materials

2-THIOPHENECARBOXALDEHYDE, 5,5'-(2,1,3-BENZOTHIADIAZOLE-4,7-DIYL)BIS- Preparation Products

2-THIOPHENECARBOXALDEHYDE, 5,5'-(2,1,3-BENZOTHIADIAZOLE-4,7-DIYL)BIS- 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:882303-63-1)2-THIOPHENECARBOXALDEHYDE, 5,5'-(2,1,3-BENZOTHIADIAZOLE-4,7-DIYL)BIS-
주문 번호:A1059901
인벤토리 상태:in Stock
재다:1g/5g
순결:99%
마지막으로 업데이트된 가격 정보:Thursday, 29 August 2024 17:52
가격 ($):158.0/550.0
Email:sales@amadischem.com
추천 공급업체
Amadis Chemical Company Limited
(CAS:882303-63-1)2-THIOPHENECARBOXALDEHYDE, 5,5'-(2,1,3-BENZOTHIADIAZOLE-4,7-DIYL)BIS-
A1059901
순결:99%/99%
재다:1g/5g
가격 ($):158.0/550.0
Email